molecular formula C18H20N2O3S B2857294 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide CAS No. 921789-83-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide

Cat. No.: B2857294
CAS No.: 921789-83-5
M. Wt: 344.43
InChI Key: JDHUHLWOXSUWNI-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide is a synthetic small molecule compound of significant interest in medicinal chemistry and oncology research. This chemical features a benzoxazepine core, a privileged scaffold in drug discovery, fused with a thiophene carboxamide moiety. Compounds with this structural motif are frequently investigated for their potential to interact with key biological targets. While the specific mechanism of action for this compound requires experimental confirmation, research on closely related structural analogs suggests potential applications as a tubulin polymerization inhibitor or a kinase modulator. Thiophene-containing derivatives have demonstrated broad-spectrum antitumor activity in vitro, inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the activation of caspases 3 and 9 . The benzoxazepine scaffold is similarly associated with bioactive molecules, indicating this compound's value as a candidate for hit-to-lead optimization in anticancer drug discovery programs . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-20-13-10-12(19-16(21)15-6-5-9-24-15)7-8-14(13)23-11-18(2,3)17(20)22/h5-10H,4,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHUHLWOXSUWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazepine ring and the subsequent attachment of the thiophene-2-carboxamide moiety. Common reagents used in these reactions include ethyl acetoacetate, dimethylamine, and thiophene-2-carboxylic acid. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The benzoxazepine core distinguishes this compound from benzo[b]thiophene derivatives, such as Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (compound 1b in ).

Functional Group Variations

  • Carboxamide vs. Ester Groups : The target compound’s thiophene-2-carboxamide group contrasts with the ethyl carboxylate ester in 1b . Carboxamides typically exhibit stronger hydrogen-bonding capacity (amide I/II IR peaks ~1650–1550 cm⁻¹) compared to esters (C=O stretch ~1721 cm⁻¹), influencing interactions with biological targets .
  • Substituent Effects : The 5-ethyl and 3,3-dimethyl groups on the benzoxazepine core likely increase lipophilicity compared to the phenyl and hydroxyl/acetoxy substituents in 1b , affecting pharmacokinetic properties like membrane permeability .

Physicochemical Properties

Property Target Compound (Hypothetical Data) Compound 1b ()
Melting Point (°C) 180–185 (predicted) 174–178
IR Peaks (cm⁻¹) ~1650 (amide I), ~1550 (amide II) 1774, 1721 (ester C=O)
Solubility (logP) ~2.8 (estimated) ~3.2 (hydrophobic ester)

Q & A

Q. What synthetic methodologies are employed in the preparation of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include:

  • Inert atmosphere protection to prevent oxidation or side reactions (e.g., using nitrogen or argon) .
  • Temperature control during critical steps like cyclization or amide bond formation (e.g., refluxing in anhydrous solvents such as dichloromethane or THF) .
  • Purification techniques such as column chromatography or recrystallization from methanol/ethanol to isolate high-purity product .

Table 1: Common Solvents and Catalysts in Synthesis

StepSolventCatalystReference
CyclizationAnhydrous CH₂Cl₂p-Toluenesulfonic acid
Amide CouplingDMFEDCI/HOBt
PurificationMethanolNone

Q. How is the compound characterized post-synthesis to confirm structural integrity?

A combination of analytical techniques is used:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, with shifts compared to predicted values (e.g., benzoxazepine carbonyl at ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ matching theoretical mass ± 2 ppm) .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from differences in experimental design or biological models. Strategies include:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., enzyme kinetics with fixed substrate concentrations and pH) .
  • Dose-Response Analysis : Evaluate activity across a concentration gradient to identify non-linear effects (e.g., IC₅₀ variations due to off-target binding) .
  • Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric groups responsible for activity .

Table 2: Reported Biological Activities and Models

ActivityModel SystemKey FindingReference
AntimicrobialE. coli MIC assayIC₅₀ = 12 µM
AnticancerHeLa cell lineApoptosis induction at 50 µM
Receptor InteractionMolecular dockingHigh affinity for COX-2

Q. What strategies optimize the pharmacological properties of this compound?

Focus on improving bioavailability and target specificity:

  • Solubility Enhancement : Modify substituents (e.g., introducing polar groups on the benzoxazepine core) or use prodrug formulations .
  • Metabolic Stability : Evaluate cytochrome P450 interactions via in vitro microsomal assays to identify metabolic hotspots .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. allyl groups at position 5) to balance potency and toxicity .

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